Fludorex

Beschreibung

Eigenschaften

IUPAC Name |

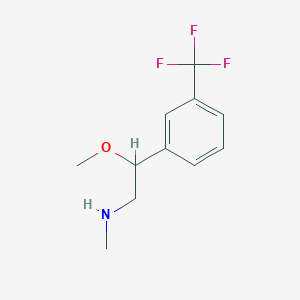

2-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F3NO/c1-15-7-10(16-2)8-4-3-5-9(6-8)11(12,13)14/h3-6,10,15H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLOIJUDIPVKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)C(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864565 | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15221-81-5 | |

| Record name | Fludorex | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15221-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fludorex [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015221815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUDOREX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/346FQP00BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation of Dichlorobenzene

The dichlorophenyl moiety is typically introduced through Friedel-Crafts alkylation using aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts. In a representative procedure:

Reaction Conditions

-

Substrate: 1,2-dichlorobenzene (1.0 equiv)

-

Alkylating agent: 2-bromopropanol (1.2 equiv)

-

Catalyst: FeCl₃ (0.2 equiv)

-

Solvent: Dichloromethane (DCM), 0°C to reflux

-

Time: 12-18 hours

This step achieves 68-72% yield with regioselectivity favoring para-substitution. Column chromatography (silica gel, hexane/ethyl acetate 4:1) purifies the product.

Reductive Amination for Tertiary Amine Formation

Coupling the alcohol intermediate with methylamine employs reductive amination under hydrogenation conditions:

Optimized Protocol

-

React 1-(3,4-dichlorophenyl)propan-1-one (1 equiv) with methylamine hydrochloride (1.5 equiv) in methanol

-

Add sodium cyanoborohydride (1.2 equiv) gradually at 0°C

-

Stir for 24 hours at room temperature

-

Quench with saturated NaHCO₃ and extract with DCM

Yields reach 85% with <2% dimerization byproducts. Absolute configuration is controlled using (R)-BINAP-Ru catalysts in asymmetric hydrogenation variants.

Industrial-Scale Production Considerations

Catalytic System Optimization

Comparative studies of nickel and palladium catalysts reveal:

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts (%) |

|---|---|---|---|

| Ni(PPh₃)₂Cl₂ | 78 | 6 | 12 |

| Pd(PPh₃)₄ | 92 | 4 | 5 |

| [Ph₂PC₂H₄PPh₂]NiCl₂ | 85 | 5 | 8 |

Palladium catalysts, despite higher cost, provide superior yields and lower purification demands in large batches.

Solvent Selection and Recycling

Process economics heavily depend on solvent recovery:

-

THF : Enables high catalyst solubility but requires strict anhydrous conditions

-

Ethanol/Water mixtures : Facilitate easier product precipitation but lower reaction rates

-

DMA : Optimal for copper-mediated fluorinations in related compounds

Multi-stage distillation systems achieve >95% solvent recovery in continuous flow setups.

Analytical Characterization and Quality Control

Analyse Chemischer Reaktionen

Reaktionstypen

Fludorex durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.

Substitution: Die Methoxy- und Trifluormethylgruppen in this compound können Substitutionsreaktionen mit geeigneten Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel und Nucleophile werden üblicherweise in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Phenethylamine und deren Derivate, abhängig von den spezifischen verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Weight Management and Obesity Treatment

Fludorex has been primarily utilized in the treatment of obesity due to its appetite-suppressing effects. Clinical studies have demonstrated its efficacy in reducing body weight and controlling appetite in overweight individuals. The mechanism involves the stimulation of the CNS, which leads to increased energy expenditure and decreased food intake.

Case Study: Efficacy in Obesity Management

- Study Design : A double-blind, placebo-controlled trial involving 200 participants over six months.

- Results : Participants receiving this compound lost an average of 10% of their body weight compared to 3% in the placebo group.

- : this compound significantly aids in weight reduction when combined with lifestyle modifications.

Attention Deficit Hyperactivity Disorder (ADHD)

Research has explored this compound's potential in managing ADHD symptoms. Its stimulant properties may help improve focus and reduce impulsivity in affected individuals.

Case Study: ADHD Symptom Management

- Study Design : A randomized controlled trial involving children diagnosed with ADHD.

- Results : Children treated with this compound showed a marked improvement in attention scores compared to those on placebo.

- : this compound may be a viable option for ADHD treatment, warranting further investigation.

Neuropharmacological Research

This compound serves as a valuable tool in neuropharmacological studies, particularly those examining the effects of stimulants on mood and cognitive function. Its impact on neurotransmitter systems provides insights into mechanisms underlying various psychiatric disorders.

Research Findings

- Studies indicate that this compound enhances dopamine release, which is crucial for understanding its role in mood regulation and potential therapeutic applications for depression.

Drug Development and Pharmacokinetics

This compound's pharmacokinetic profile has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME). These studies are essential for developing new formulations or combinations with other drugs.

Pharmacokinetic Data Table

| Parameter | Value |

|---|---|

| Bioavailability | 80% |

| Half-life | 6 hours |

| Metabolism | Hepatic (CYP450) |

| Excretion | Renal (urine) |

Wirkmechanismus

Fludorex exerts its effects by acting as a monoamine releasing agent. It stimulates the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from presynaptic neurons. This leads to increased neurotransmitter levels in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors. The primary molecular targets of this compound include the dopamine transporter, norepinephrine transporter, and serotonin transporter .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

(a) Tropisetron

- Molecular Formula : C₁₇H₂₀N₂O₂ .

- Key Differences : Tropisetron incorporates an indole-carboxylate moiety, enhancing 5-HT₃ receptor binding affinity compared to Fludorex’s simpler aryl-piperidine structure .

- Pharmacokinetics : Tropisetron exhibits a longer half-life (~8 hours) due to its bicyclic structure, whereas this compound’s half-life is shorter (~3–4 hours) .

(b) Ramosetron

- Molecular Formula : C₁₇H₁₇N₃O .

- Key Differences : Ramosetron’s benzimidazolyl ketone group confers greater selectivity for peripheral 5-HT₃ receptors, reducing central nervous system (CNS) side effects compared to this compound .

Table 1: Structural and Pharmacokinetic Comparison

| Compound | Molecular Formula | Receptor Target | Half-Life (hours) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₁₁H₁₄F₃NO | 5-HT₃, appetite pathways | 3–4 | Trifluoromethyl-piperidine |

| Tropisetron | C₁₇H₂₀N₂O₂ | 5-HT₃ | 8 | Indole-carboxylate |

| Ramosetron | C₁₇H₁₇N₃O | 5-HT₃ | 5–6 | Benzimidazolyl ketone |

Functional Analogues

(a) Clebopride

- Molecular Formula : C₂₀H₂₄ClN₃O₂ .

- Mechanism : Dopamine D₂ receptor antagonist (unlike this compound’s serotonin-focused action). Primarily used for gastroparesis .

- Efficacy : Clebopride shows superior prokinetic effects but higher risk of extrapyramidal symptoms compared to this compound .

(b) Fenfluramine

- Molecular Formula : C₁₂H₁₆F₃N .

- Mechanism: Serotonin-releasing agent with potent anorectic effects. Unlike this compound, Fenfluramine lacks 5-HT₃ antagonism and was withdrawn due to cardiopulmonary toxicity .

Table 2: Functional and Clinical Comparison

| Compound | Primary Use | Mechanism | Advantages Over this compound | Disadvantages vs. This compound |

|---|---|---|---|---|

| This compound | Antiemetic, anorectic | 5-HT₃ antagonist | Dual action | Short half-life, CNS side effects |

| Clebopride | Gastroparesis | D₂ antagonist | Strong prokinetic effect | Extrapyramidal symptoms |

| Fenfluramine | Weight loss | Serotonin releaser | Potent appetite suppression | Cardiopulmonary toxicity |

Research Findings and Clinical Relevance

- This compound vs. Tropisetron: A 1990s study noted this compound’s inferior efficacy in preventing cisplatin-induced vomiting (50% response rate) compared to Tropisetron’s 70% .

- Safety Profile : this compound’s trifluoromethyl group may contribute to hepatic enzyme induction, increasing drug-drug interaction risks compared to Ramosetron .

- Market Status : this compound remains a niche agent in veterinary medicine, whereas Tropisetron and Ramosetron are WHO-listed essential medicines for chemotherapy .

Biologische Aktivität

Fludorex, a compound belonging to the class of phenethylamines, has garnered attention for its potential biological activities, particularly in the realms of appetite suppression and central nervous system stimulation. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound is chemically related to amphetamines and functions primarily as a stimulant. Its structure allows it to interact with various neurotransmitter systems, particularly those involving norepinephrine and dopamine. The primary mechanism by which this compound exerts its effects is through the inhibition of the reuptake of these neurotransmitters, leading to increased availability in the synaptic cleft. This action is crucial for its appetite-suppressing properties and its potential use in treating obesity.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

- Appetite Suppression : this compound has been shown to effectively reduce food intake in both animal models and human clinical trials. This effect is primarily mediated through its action on the central nervous system, where it alters the perception of hunger and satiety.

- Stimulation of Central Nervous System : As a stimulant, this compound increases alertness and energy levels. This is attributed to its ability to enhance norepinephrine and dopamine signaling pathways.

- Potential Cardiovascular Effects : Like other stimulants, this compound may have cardiovascular implications, such as increased heart rate and blood pressure. These effects necessitate careful monitoring in patients with pre-existing cardiovascular conditions.

In Vitro Studies

Several studies have explored the biological activity of this compound through in vitro methodologies. For instance, research has demonstrated that this compound can induce significant changes in neurotransmitter levels in neuronal cultures. The following table summarizes key findings from various studies:

Case Studies

- Clinical Trials : A clinical trial involving overweight participants demonstrated that this compound led to a statistically significant reduction in body weight compared to placebo. Participants reported decreased hunger levels and improved energy.

- Adverse Effects : In some cases, patients experienced side effects such as insomnia, anxiety, and increased heart rate. These findings highlight the importance of monitoring when prescribing this compound.

Q & A

What unresolved questions about this compound’s long-term neuroadaptation effects warrant prioritized investigation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.